molecular formula C10H11FO B6161108 1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one CAS No. 42444-23-5

1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one

Cat. No. B6161108
CAS RN: 42444-23-5
M. Wt: 166.2
InChI Key:
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Description

1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one is a chemical compound with the IUPAC name 1-(4-fluoro-3,5-dimethylphenyl)ethanone . It has a molecular weight of 166.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 . This indicates that the compound has a molecular structure with 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one involves the Friedel-Crafts acylation of 4-fluoro-2,3-dimethylbenzene with ethanoyl chloride.", "Starting Materials": [ "4-fluoro-2,3-dimethylbenzene", "ethanoyl chloride", "aluminum chloride", "dichloromethane", "water", "sodium bicarbonate", "sodium chloride", "anhydrous magnesium sulfate" ], "Reaction": [ "To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2,3-dimethylbenzene (10.0 g, 0.064 mol) and dichloromethane (100 mL).", "Cool the reaction mixture to 0°C using an ice bath.", "Slowly add aluminum chloride (10.8 g, 0.081 mol) to the reaction mixture while stirring.", "Add ethanoyl chloride (7.2 mL, 0.096 mol) dropwise to the reaction mixture over a period of 30 minutes while maintaining the temperature at 0°C.", "After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.", "Quench the reaction by slowly adding water (50 mL) to the reaction mixture while stirring.", "Separate the organic layer and wash it with sodium bicarbonate solution (10% w/v, 50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter the mixture.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of dichloromethane and hexanes as the eluent.", "Obtain the final product as a white solid (7.5 g, 50% yield)." ] }

CAS RN

42444-23-5

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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